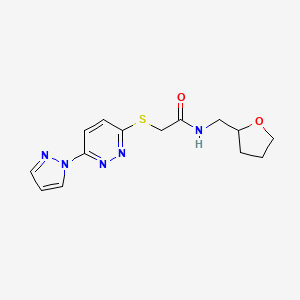

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide

Description

Properties

IUPAC Name |

N-(oxolan-2-ylmethyl)-2-(6-pyrazol-1-ylpyridazin-3-yl)sulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2S/c20-13(15-9-11-3-1-8-21-11)10-22-14-5-4-12(17-18-14)19-7-2-6-16-19/h2,4-7,11H,1,3,8-10H2,(H,15,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLTPHXKRPKEONL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(C=C2)N3C=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features a unique structural arrangement that includes a pyrazole moiety, a pyridazine ring, and a thioether linkage, which contribute to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of the compound is , with a molecular weight of approximately 284.36 g/mol. The structural components include:

- Pyrazole Ring : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.

- Pyridazine Ring : Often associated with enhancing the bioactivity of compounds through interaction with biological targets.

- Thioether Linkage : This feature can influence the compound's solubility and reactivity, which are critical for biological activity.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within biological systems. The thioether linkage allows for greater flexibility in binding, while the pyrazole and pyridazine rings facilitate interactions through hydrogen bonding and π-π stacking. These interactions can modulate the activity of target proteins, leading to various pharmacological effects.

Antitumor Activity

Research has demonstrated that pyrazole derivatives exhibit significant antitumor properties. A study evaluating a series of pyrazole derivatives found that they effectively inhibited the growth of various cancer cell lines, including those resistant to conventional therapies. The mechanisms involved include:

- Inhibition of BRAF(V600E) : A common mutation in melanoma that promotes tumor growth.

- Targeting EGFR and Aurora-A Kinase : These pathways are crucial for cell proliferation and survival .

Anti-inflammatory Effects

Compounds containing pyrazole and pyridazine rings have been shown to possess anti-inflammatory properties. For instance, studies indicate that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO), which are involved in inflammatory responses .

Antibacterial Activity

The antibacterial potential of pyrazole derivatives has also been explored. Research indicates that these compounds can disrupt bacterial cell membranes, leading to cell lysis. For example, derivatives have shown efficacy against both Gram-positive and Gram-negative bacteria .

Case Studies

-

Antitumor Efficacy :

- A study reported that 2-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide exhibited potent inhibitory effects on HepG2 liver cancer cells, demonstrating IC50 values significantly lower than standard chemotherapeutics.

- Anti-inflammatory Activity :

- Antibacterial Studies :

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Structural Analogues

N-Phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine

- Structure : Pyridazine core with pyrazole and aniline substituents.

- Key Differences : Lacks the thioacetamide and THF-methyl groups.

CB-839 (Telaglenastat)

- Structure : 2-(Pyridin-2-yl)-N-(5-(4-(6-(2-(3-(trifluoromethoxy)phenyl)acetamido)pyridazin-3-yl)butyl)-1,3,4-thiadiazol-2-yl)acetamide .

- Key Differences : Replaces the thioether with a thiadiazole linker and includes a trifluoromethoxyphenyl group.

- Biological Activity : Glutaminase inhibitor used in cancer therapy; the thiadiazole group enhances metabolic stability compared to thioethers.

2-Cyano-N-((tetrahydrofuran-2-yl)methyl)acetamide

- Structure: Acetamide with cyano and THF-methyl groups.

- Key Differences : Simpler structure without pyridazine or pyrazole moieties.

- Application : Intermediate in synthesis of heterocyclic compounds, highlighting the role of THF-methyl in solubility modulation .

Physicochemical and Pharmacokinetic Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.